molecular formula C16H18O3 B11796635 5-(4-(tert-Butyl)benzyl)furan-2-carboxylic acid

5-(4-(tert-Butyl)benzyl)furan-2-carboxylic acid

Cat. No.: B11796635
M. Wt: 258.31 g/mol
InChI Key: ZRBYFUKYXHBYCI-UHFFFAOYSA-N
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Description

5-(4-(tert-Butyl)benzyl)furan-2-carboxylic acid is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . It is a member of the furan family, which is known for its aromatic heterocyclic structure. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(tert-Butyl)benzyl)furan-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(tert-Butyl)benzyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(4-(tert-Butyl)benzyl)furan-2-methanol.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-(tert-Butyl)benzyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butyl)benzyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The furan ring and benzyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylbenzyl)furan-2-carboxylic acid
  • 5-(4-Ethylbenzyl)furan-2-carboxylic acid
  • 5-(4-Isopropylbenzyl)furan-2-carboxylic acid

Uniqueness

5-(4-(tert-Butyl)benzyl)furan-2-carboxylic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance the compound’s selectivity and efficacy in various applications compared to its analogs .

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

5-[(4-tert-butylphenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C16H18O3/c1-16(2,3)12-6-4-11(5-7-12)10-13-8-9-14(19-13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18)

InChI Key

ZRBYFUKYXHBYCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

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